methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

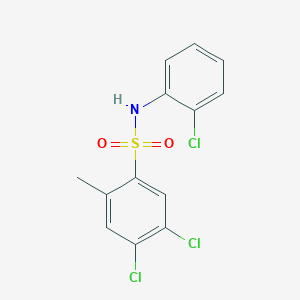

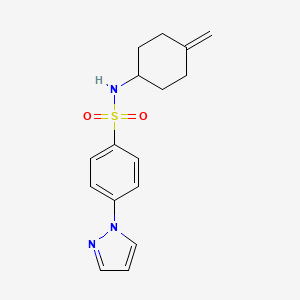

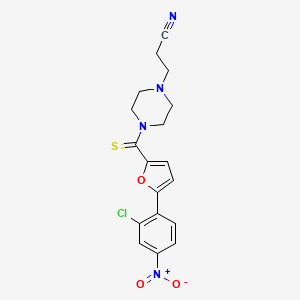

“Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . This compound also features a sulfamoyl group (SO2NH2) and a benzoate ester group (C6H5COO-).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the introduction of the sulfamoyl and benzoate groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The furan ring is susceptible to electrophilic aromatic substitution reactions . The sulfamoyl and benzoate groups could also participate in various reactions depending on the conditions.Aplicaciones Científicas De Investigación

Reaction Pathways and Catalysis

Diels–Alder and Dehydrative Aromatization Reactions

The study by Pacheco et al. (2015) discusses the catalytic reactions involving ethylene and renewable furans, catalyzed by Lewis acid molecular sieves, for the production of biobased terephthalic acid precursors. This research underlines the potential of furan derivatives in synthesizing valuable chemical precursors for sustainable materials, indicating a pathway for the application of similar compounds in renewable material synthesis (Pacheco, Labinger, Sessions, & Davis, 2015).

Polymerization and Material Synthesis

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group for use as a photoiniferter, enabling controlled radical polymerization under UV light. This study showcases the potential for incorporating furan derivatives into polymer chains, potentially enhancing material properties through controlled synthesis methods (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Biobased Materials

Biobased Polyesters

Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters. This research illustrates the role of furan derivatives in creating sustainable materials with potential applications in various industries, from packaging to biodegradable products (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Chemical Synthesis and Modification

Derivatives Synthesis

Studies on the synthesis of benzofuran derivatives and the reaction pathways of furan compounds with cysteine or hydrogen sulfide showcase the versatility of furan derivatives in chemical synthesis. These reactions can lead to a variety of products, highlighting the potential for creating complex molecules with specific functional properties (Gutnov, Butin, Abaev, Krapivin, & Zavodnik, 1999); (Whitfield & Mottram, 1999).

Propiedades

IUPAC Name |

methyl 4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)15-8-13(16)11-6-7-21-9-11/h2-7,9,13,15-16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYQIYGOMBPXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2440495.png)

![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)

![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)

![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)